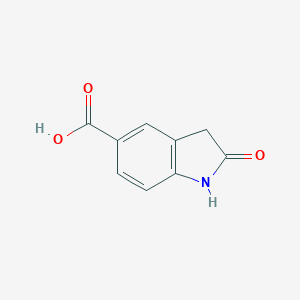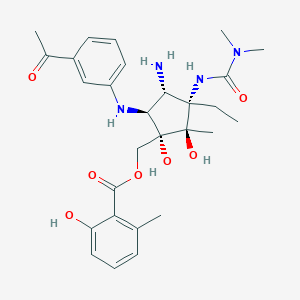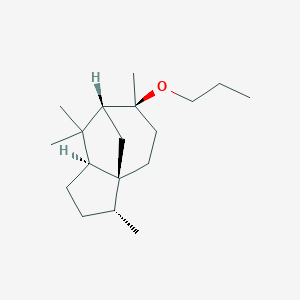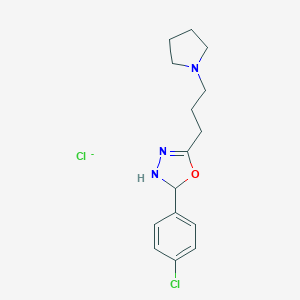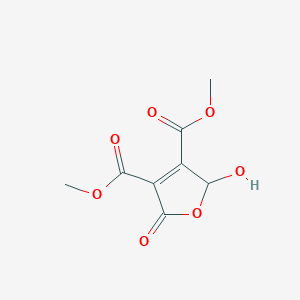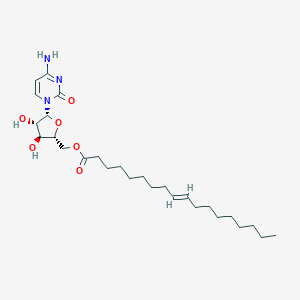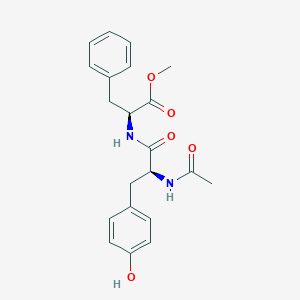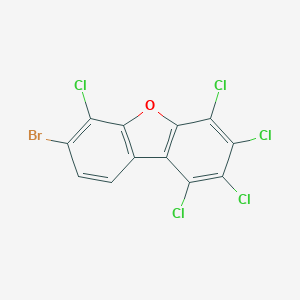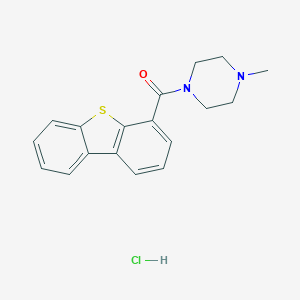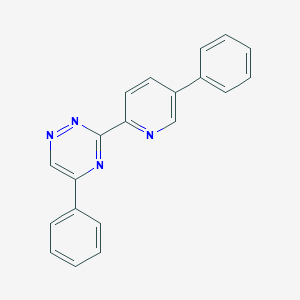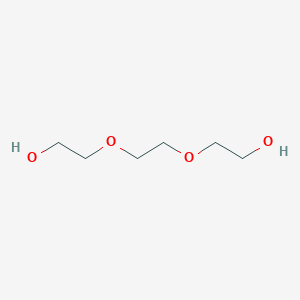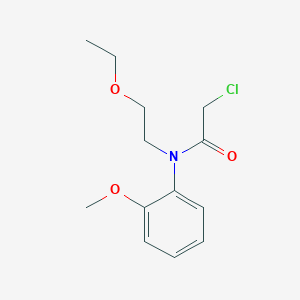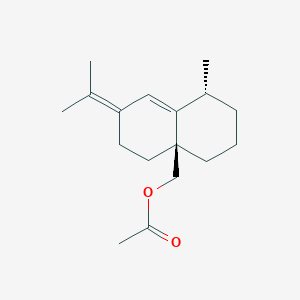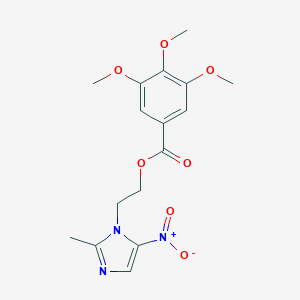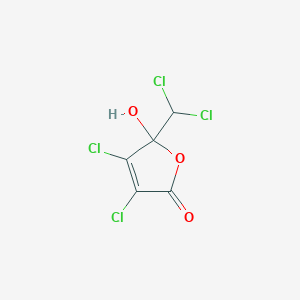
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Overview
Description
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone is a chemical compound with the molecular formula C5H2Cl4O3 . It is a type of furanone, a class of organic compounds that are frequently found in natural products and exhibit a wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone consists of a furanone ring with two chlorine atoms attached at the 3rd and 4th positions, and a dichloromethyl group attached at the 5th position .Scientific Research Applications
Mutagenic Effects : This compound, also known as MX, is a potent mutagen that can cause DNA damage. It accounts for a significant portion of the Ames test mutagenicity of chlorinated drinking and humic waters, indicating its potential risk to human health (Hemming et al., 1986); (Meier et al., 1987).
Presence in Foods and Effect on Food Preservation : It is found as a flavor compound in highly cooked foodstuffs. Interestingly, its derivative is known to deter fungal growth on strawberries and tomatoes (Slaughter, 2007).
Occurrence in Pulp Chlorination Liquors : The compound is also present in spent pulp chlorination liquors from the paper industry, exhibiting weak mutagenic activity and bioaccumulation propensity (Stroemberg et al., 1987).
Effect on Intercellular Communication : Chlorohydroxyfuranones, a group of compounds that includes 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone, can inhibit gap junctional intercellular communication, which is crucial for maintaining cellular homeostasis (Hakulinen et al., 2006).
Methods of Detection and Analysis : Various methods have been developed for the analysis of this compound in drinking water, highlighting the need for sensitive and specific techniques due to its mutagenic properties (Charles et al., 1992); (Nawrocki et al., 2001).
Role in Carcinogenic Transformation : The compound has been studied for its role in inducing malignant transformed foci in vitro, which is relevant for understanding its carcinogenic potential (Laaksonen et al., 2003).
Chemical Reactivities and Mutagenicity : Research has also focused on understanding the chemical reactivities of MX and its derivatives, which is essential for elucidating its mutagenic mechanisms (Rincón et al., 2013).
properties
IUPAC Name |
3,4-dichloro-5-(dichloromethyl)-5-hydroxyfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4O3/c6-1-2(7)5(11,4(8)9)12-3(1)10/h4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLNGYYNXUCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(OC1=O)(C(Cl)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910619 | |
| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone | |
CAS RN |
108082-06-0 | |
| Record name | 2(5H)-Furanone, 3,4-dichloro-5-(dichloromethyl)-5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108082060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



